5-Bromo-6-(cyclohexyloxy)nicotinic acid
Overview
Description
5-Bromo-6-(cyclohexyloxy)nicotinic acid, commonly known as BCNA, is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. It is a chemical building block used in life science research .
Molecular Structure Analysis
The molecular formula of this compound is C12H14BrNO3 . The molecular weight is approximately 300.15 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 300.15 g/mol and a density of 1.5±0.1 g/cm3 . The boiling point is 399.8±42.0 °C at 760 mmHg .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: A key aspect of research involving 5-Bromo-6-(cyclohexyloxy)nicotinic acid is its synthesis. Paine (1987) developed a convenient synthesis of alkyl-substituted ethyl nicotinates, a category that includes compounds like this compound. This process involved converting 3-cyano-2(1H)-pyridones to 2-bromo-3-cyanopyridines and then to 3-cyanopyridines, with the nitrile function hydrolyzed to produce nicotinic acid hydrochlorides, which are then esterified (Paine, 1987).
- Structural Analysis: Qi-fan (2010) described the synthesis of 5-Bromo-nicotinonitrile, a closely related compound to this compound, which provides insights into the structural characteristics of these types of compounds. This research is essential for understanding the molecular framework and potential reactivity of this compound (Chen Qi-fan, 2010).
Potential Therapeutic Applications
- Parkinson's Disease Research: A significant application of nicotinic acid derivatives, such as this compound, is in Parkinson's disease research. Abin-Carriquiry et al. (2008) explored the effects of nicotinic agonists, including derivatives of nicotinic acid, on dopamine release in Parkinson's disease models. This research is vital for developing potential therapeutic agents for Parkinson's disease (Abin-Carriquiry et al., 2008).
Industrial and Agricultural Applications
- Industrial Synthesis: Lisicki et al. (2022) conducted a literature review on ecological methods to produce nicotinic acid from commercially available raw materials. This research is crucial for sustainable industrial production methods and the environmental impact of such processes (Lisicki et al., 2022).
- Agricultural Uses: The research by Yu et al. (2021) on the herbicidal activity of nicotinic acid derivatives demonstrates potential applications in agriculture. They synthesized and evaluated a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid for herbicidal activity. This kind of research opens doors for new, potentially more effective and sustainable herbicides (Chen Yu et al., 2021).
Biochemical and Medicinal Chemistry Insights
- Bioactive Nature and Electronic Structure: Bardak (2017) investigated the electronic structure and bioactive nature of niacin derivatives, which would include compounds like this compound. This research provides a deeper understanding of the molecular interactions and properties that govern the bioactivity of these compounds (Bardak, 2017).
Properties
IUPAC Name |
5-bromo-6-cyclohexyloxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXHNLLCABQTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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